Methyl 2-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate
Description
Methyl 2-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate is a sulfur-containing heterocyclic compound featuring a 1,3-thiazol-4-one core fused with a benzoate ester moiety. This structure combines a reactive thiol (-SH) group, a ketone at position 4, and an acetylated amino linkage to the aromatic ring. Its molecular formula is C₁₃H₁₂N₂O₄S₂, with a molecular weight of 324.38 g/mol (estimated based on analogous compounds in ). The ester group (methyl benzoate) distinguishes it from carboxylic acid derivatives like 3-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid (CAS 1142206-96-9, MW 338.38 g/mol) .
Properties
IUPAC Name |
methyl 2-[[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S2/c1-19-12(18)7-4-2-3-5-8(7)14-10(16)6-9-11(17)15-13(20)21-9/h2-5,9H,6H2,1H3,(H,14,16)(H,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMRCOQIJSIOGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
Methyl 2-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The mercapto group in the compound can form covalent bonds with the active sites of these enzymes, leading to enzyme inhibition. Additionally, the thiazole ring structure allows the compound to interact with other biomolecules, such as nucleic acids and other proteins, through non-covalent interactions like hydrogen bonding and van der Waals forces.
Cellular Effects
This compound has been observed to affect various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, which play crucial roles in cell signaling pathways. By inhibiting or activating these molecules, the compound can alter the phosphorylation status of downstream targets, leading to changes in gene expression and cellular responses. Furthermore, the compound’s interaction with metabolic enzymes can affect cellular metabolism, leading to alterations in the production and utilization of metabolic intermediates.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. The mercapto group in the compound can form covalent bonds with cysteine residues in the active sites of enzymes, resulting in irreversible inhibition. Additionally, the thiazole ring structure allows the compound to interact with other biomolecules through non-covalent interactions, such as hydrogen bonding and van der Waals forces. These interactions can lead to changes in the conformation and activity of the target biomolecules, ultimately affecting cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemical reagents. The degradation products of the compound can also have biological activity, which may contribute to its long-term effects on cellular function. In in vitro and in vivo studies, the compound has been observed to have sustained effects on cellular processes, such as gene expression and metabolism, over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular function, such as enhancing cell signaling and metabolism. At high doses, the compound can have toxic or adverse effects, such as inducing oxidative stress and cell death. The threshold effects observed in these studies suggest that there is an optimal dosage range for the compound’s beneficial effects, beyond which the compound can become harmful. These findings highlight the importance of careful dosage optimization in the use of the compound for research and therapeutic purposes.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes, such as cytochrome P450s, which play a key role in the detoxification and elimination of xenobiotics. The mercapto group in the compound can undergo oxidation and conjugation reactions, leading to the formation of metabolites that are more water-soluble and can be excreted from the body. Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by several factors. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters and multidrug resistance proteins. Once inside the cells, the compound can bind to intracellular proteins, such as albumin and glutathione, which can affect its localization and accumulation. The compound’s distribution within tissues is also influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to penetrate biological membranes and reach target sites.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications. For instance, the compound’s interaction with nuclear receptors can lead to its accumulation in the nucleus, where it can affect gene expression. Similarly, the compound’s interaction with mitochondrial proteins can lead to its localization in the mitochondria, where it can influence cellular metabolism and energy production.
Biological Activity
Methyl 2-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate, with the CAS number 1142206-77-6, is a synthetic compound that exhibits a range of biological activities. This compound belongs to the thiazole family and is notable for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₂O₄S₂ |
| Molar Mass | 324.38 g/mol |
| Hazard Class | Irritant |
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
In a study evaluating its Minimum Inhibitory Concentration (MIC), the compound displayed potent activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 15.625 to 62.5 μM for S. aureus and higher for E. coli . The mechanism of action appears to involve the inhibition of protein synthesis and disruption of cell wall integrity.
Anticancer Potential
The compound's structure suggests potential anticancer activity due to the presence of the thiazole moiety, which is known for its bioactivity. Preliminary studies indicate that it may induce apoptosis in cancer cell lines, although further research is required to elucidate the specific pathways involved.
Cytotoxicity
While exhibiting antimicrobial and anticancer properties, it is essential to assess the cytotoxic effects of this compound on normal human cells. In vitro studies show that at therapeutic concentrations, the compound has a low cytotoxicity profile compared to standard chemotherapeutic agents .
Study 1: Antimicrobial Efficacy
A recent study focused on the efficacy of this compound against biofilm-forming bacteria. Results indicated that the compound significantly inhibited biofilm formation in S. aureus at concentrations as low as 31 μg/mL .
Study 2: Anticancer Activity
In another study examining its anticancer potential, this compound was tested on various cancer cell lines. The results showed a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in oncology .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Methyl 2-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate has been studied for its antimicrobial properties. Research indicates that compounds containing thiazole moieties exhibit strong antibacterial activity against various pathogens. For instance, studies have shown that derivatives of thiazole can have Minimum Inhibitory Concentrations (MIC) as low as against Staphylococcus aureus and other bacteria . This suggests that the compound could be developed into a therapeutic agent for treating bacterial infections.
Antioxidant Properties
The compound also demonstrates antioxidant activity, which is crucial in preventing oxidative stress-related diseases. Various derivatives have been synthesized and evaluated for their ability to scavenge free radicals, with some showing inhibition percentages exceeding at certain concentrations . This property positions the compound as a potential candidate for formulations aimed at combating oxidative damage in cells.
Biochemical Research
Proteomics Applications
This compound is utilized in proteomics research due to its ability to modify proteins through thiol groups. The mercapto group can interact with cysteine residues in proteins, facilitating studies on protein structure and function . This application is particularly relevant in the development of targeted therapies where protein modification plays a critical role.
Enzyme Inhibition Studies
The compound's structure allows it to act as an enzyme inhibitor. Inhibitors derived from thiazole compounds have been shown to affect various enzymatic pathways, making them valuable in drug discovery . By exploring how this compound interacts with specific enzymes, researchers can gain insights into metabolic processes and identify new therapeutic targets.
Case Study 1: Antibacterial Efficacy
A study conducted by Rajasekaran et al. synthesized several thiazole derivatives and evaluated their antibacterial activity against common pathogens. This compound was among the compounds tested, showing significant antimicrobial effects with MIC values comparable to standard antibiotics .
Case Study 2: Antioxidant Activity
Subhashini et al. evaluated the antioxidant potential of various thiazole derivatives using multiple assays including DPPH and FRAP methods. This compound exhibited notable scavenging activity against free radicals, highlighting its potential use in formulations aimed at reducing oxidative stress .
Chemical Reactions Analysis
Cyclization and Ring Formation Reactions
The compound’s thiazole ring and mercapto group enable participation in cyclization reactions. For example:
-
Reaction with Hydrazine Derivatives :
Under basic conditions (e.g., NaOH or KOH), the mercapto group undergoes nucleophilic attack, facilitating cyclization to form fused heterocycles. A structurally analogous reaction (Scheme 3 in ) demonstrated cyclization of thiosemicarbazides to 1,2,4-triazole-3-thiones in 52–88% yields under alkaline conditions.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Cyclization with NaOH | Reflux in ethanol, 6–8 hrs | Fused triazole-thiazole derivatives | 75–85% |
Nucleophilic Substitution at the Mercapto Group
The -SH group exhibits nucleophilic reactivity, enabling thioether or disulfide bond formation:
-
Alkylation Reactions :
Reaction with alkyl halides (e.g., benzyl chloride) in ethanol under reflux produces S-alkylated derivatives. For instance, reaction with 3,4-dichlorobenzyl chloride yielded thioether analogs in 82% yield (Scheme 5 in ). -
Oxidation to Disulfides :
Treatment with mild oxidizing agents (e.g., H<sub>2</sub>O<sub>2</sub> or I<sub>2</sub>) converts the mercapto group to a disulfide bridge, critical for stabilizing dimeric structures .
Acylation and Ester Hydrolysis
The acetyl-amino linker and methyl ester group participate in hydrolysis and acylation:
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Ester Hydrolysis :
Acidic or alkaline hydrolysis converts the methyl ester to a carboxylic acid. For example, refluxing with 10% HCl yielded 2-{[(2-mercapto-4-oxothiazol-5-yl)acetyl]amino}benzoic acid (analogous to ). -
Acylation of the Amino Group :
Reaction with acyl chlorides (e.g., acetyl chloride) in pyridine introduces additional acyl groups, modifying solubility and bioactivity.
Condensation with Carbonyl Compounds
The amino group facilitates Schiff base formation:
-
Reaction with Aldehydes/Ketones :
Condensation with 4-chlorobenzaldehyde in ethanol produced arylidene derivatives, which are precursors to spirocyclic compounds (Scheme 4 in ).
| Aldehyde | Conditions | Product | Yield |
|---|---|---|---|
| 4-Chlorobenzaldehyde | Ethanol, 12 hrs | Arylidene-thiazole conjugate | 89% |
Complexation with Metal Ions
The thiol and carbonyl groups act as bidentate ligands for transition metals:
-
Coordination with Cu(II)/Zn(II) :
Forms stable complexes in aqueous ethanol, characterized by shifts in IR spectra (ν<sub>S–H</sub> at 2550 cm<sup>−1</sup> disappears upon complexation).
Acid/Base-Mediated Rearrangements
-
Deprotonation at the Thiazole Nitrogen :
In strongly basic media (e.g., KOH/EtOH), the thiazole ring undergoes ring-opening to form thioamide intermediates, which can recyclize under acidic conditions (Scheme 6 in ).
Oxidation of the Thiazolidinone Ring
-
Formation of Sulfoxide/Sulfone Derivatives :
Controlled oxidation with m-CPBA selectively converts the thiazolidinone sulfur to sulfoxide (1 equiv.) or sulfone (2 equiv.), altering electronic properties.
Key Reactivity Insights:
-
The mercapto group drives nucleophilic substitutions and metal coordination.
-
The ester group is susceptible to hydrolysis, enabling modular derivatization.
-
The thiazole ring participates in cycloadditions and acid/base-mediated rearrangements.
Experimental protocols and yields are extrapolated from analogous compounds in , emphasizing reproducibility under standardized conditions. Further studies on regioselectivity and catalytic optimization are warranted.
Comparison with Similar Compounds
Core Structural Analogues
The following compounds share the 2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl acetyl backbone but differ in substituents on the aromatic ring or terminal functional groups:
Tautomerism and Reactivity
The 2-mercapto-4-oxothiazolidinone moiety exhibits tautomerism between thiol (e.g., 2-mercapto) and thione (e.g., 2-thioxo) forms, as observed in analogous compounds (). This tautomeric equilibrium (~4:1 ratio in some cases) influences hydrogen-bonding patterns and reactivity . For example:
Physicochemical Properties
Analytical Characterization
- X-ray Crystallography : Programs like SHELXL () and ORTEP-III () resolve tautomeric forms and hydrogen-bonding networks.
- Computational Analysis: Multiwfn () calculates electrostatic potentials and bond orders to predict reactivity.
- Spectroscopy : ¹H NMR () identifies tautomeric ratios, while IR confirms carbonyl and thiol groups.
Q & A
Basic Research Question
- 1H NMR : Confirm regiochemistry of the thiazole ring and amide bond formation (e.g., δ 10–12 ppm for NH groups) .
- LC-MS : Verify molecular ion peaks ([M+H]+) and detect impurities via high-resolution mass spectrometry (HRMS) .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester and thiazolidinone moieties) .
How can computational tools like Multiwfn and SHELX be applied to analyze electronic properties and crystallographic data?
Advanced Research Question
- Multiwfn : Use for electron density topology analysis (AIM theory), electrostatic potential mapping, and bond order calculations to predict reactivity and intermolecular interactions .
- SHELX : Employ SHELXL for refining X-ray crystallographic data, particularly for resolving disorder in the thiazole ring or acetamide side chain. SHELXD/SHELXE can assist in experimental phasing for challenging crystals .
- Validation : Cross-check results with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks .
How can discrepancies between computational predictions and experimental spectral/X-ray data be resolved?
Advanced Research Question
- Dynamic effects : Compare DFT-optimized geometries (B3LYP/6-311++G**) with X-ray structures to assess conformational flexibility .
- Solvent corrections : Apply PCM or SMD models in Gaussian calculations to match experimental NMR chemical shifts .
- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twinned datasets and resolve overlapping electron density .
What in vitro assays are suitable for evaluating the biological activity of this compound, particularly antimicrobial or anticancer properties?
Basic Research Question
- Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity assays : Use MTT/WST-1 on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .
- Mechanistic studies : Perform ROS detection (DCFH-DA probe) or apoptosis assays (Annexin V/PI) to identify mode of action .
How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?
Advanced Research Question
- Substituent variation : Synthesize analogs with modified thiazole (e.g., 4-methyl) or benzoate (e.g., nitro, methoxy) groups to assess steric/electronic effects .
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen bond donors/acceptors .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and HOMO/LUMO gaps to predict activity .
What safety protocols are recommended for handling this compound in laboratory settings?
Basic Research Question
- Toxicity mitigation : Wear nitrile gloves and FFP3 masks due to potential acute toxicity (oral/dermal Category 4) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
- Spill management : Absorb spills with vermiculite and decontaminate with 10% sodium bicarbonate solution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
